molecular formula C14H27N3O2 B13916609 Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13916609
M. Wt: 269.38 g/mol
InChI Key: IOHZAHYPOHFUCU-UHFFFAOYSA-N
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Description

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate (CAS: 1257850-47-7) is a bicyclic piperidine derivative featuring an ethyl ester group and a methylene bridge linking a 4-aminopiperidine moiety to the piperidine core. Its hydrochloride salt (molecular formula: C₁₄H₂₈ClN₃O₂, molecular weight: 305.84 g/mol) has been documented in chemical catalogs, though commercial availability is currently discontinued . However, its discontinuation may reflect challenges in synthesis, stability, or efficacy during preclinical studies.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16/h12-13H,2-11,15H2,1H3

InChI Key

IOHZAHYPOHFUCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Protection

A common starting point is a piperidine derivative such as tert-butyl 4-oxopiperidine-1-carboxylate or ethyl 1-methylpiperidine-4-carboxylate. Protection of the nitrogen as a carbamate (tert-butyl or ethyl carbamate) is essential to control reactivity during subsequent steps.

  • For example, ethyl 1-methylpiperidine-4-carboxylate can be synthesized by refluxing 1-methyl-4-piperidinecarboxylic acid with 2N hydrochloric acid in dioxane, followed by extraction and purification to yield the ethyl ester in 50% yield.

Carbamate and Ester Formation

  • Carbamate protection is achieved by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or by direct esterification under acidic or basic conditions.

  • Ethyl ester formation can be achieved by reaction of the corresponding acid with ethanol in the presence of acid catalysts or via coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form activated esters, which then react with amines to form the carbamate or amide linkages.

Deprotection and Final Purification

  • Deprotection of tert-butyl esters is typically performed using trifluoroacetic acid (TFA) 10% in dichloromethane (CH2Cl2), yielding the free acid intermediate.

  • Amino group deprotection and purification are done by standard chromatographic techniques, such as flash column chromatography, to isolate the final compound in high purity.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Reflux with 2N HCl in dioxane, extraction with DCM 50 Ethyl 1-methylpiperidine-4-carboxylate formation
2 Reductive Amination NaCNBH3, MeOH, pH 6, amine (e.g., N-methylcyclohexanamine) 40-68 Aminopiperidine introduction
3 Carbamate Protection Fmoc-Cl in THF, sodium bicarbonate, 0°C to RT - Protects amino groups for further reactions
4 Deprotection TFA 10% in CH2Cl2 - Removes tert-butyl protecting groups
5 Coupling DCC/NHS, HBTU/HOBt, DIPEA - Formation of amide or carbamate linkages
6 Purification Flash chromatography - Final compound isolation

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR signals characteristic of piperidine ring protons, ethyl ester moiety, and amino substituents confirm structure.

  • Mass Spectrometry : Electrospray ionization (ESI) confirms molecular ion peaks consistent with expected molecular weight.

  • IR Spectroscopy : Characteristic carbamate and ester carbonyl stretches observed around 1650 cm^-1.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications: The target compound distinguishes itself via a methylene bridge connecting two nitrogen-containing piperidine rings, enhancing conformational rigidity compared to simpler analogs like Ethyl 4-aminopiperidine-1-carboxylate . Benzyl 4-aminopiperidine-1-carboxylate replaces the ethyl ester with a benzyl group, increasing lipophilicity, which may influence membrane permeability in biological systems . The phosphorus-containing analog (2h) incorporates a diphenylphosphanyl group, enabling coordination to transition metals and utility in catalytic applications .

Synthetic Accessibility: Ethyl 4-aminopiperidine-1-carboxylate (AM-1786) is synthesized with 97% purity, reflecting straightforward preparation . In contrast, the phosphorus-containing analog (2h) achieves a moderate 78% yield, highlighting challenges in introducing bulky substituents . The target compound’s discontinuation (as hydrochloride salt) suggests scalability or stability issues, though specific data are unavailable .

Applications: Pharmaceutical Intermediates: The bicyclic structure of the target compound may enhance binding affinity to biological targets, but its discontinuation limits current exploration . Catalysis: The phosphorus-containing analog (2h) demonstrates the role of piperidine derivatives in organometallic chemistry, particularly in asymmetric catalysis . Specialty Synthesis: The cyclobutene-dioxo analog’s unique substituents suggest reactivity in photochemical or cycloaddition reactions .

Biological Activity

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique piperidine structure, which contributes to its biological activity. The molecular formula is C14H28ClN3O2C_{14}H_{28}ClN_3O_2 with a molecular weight of approximately 305.84 g/mol. It is typically supplied as a hydrochloride salt, enhancing its solubility and stability in various biological assays.

PropertyValue
Molecular FormulaC14H28ClN3O2C_{14}H_{28}ClN_3O_2
Molecular Weight305.84 g/mol
CAS Number1257850-47-7
MDL NumberMFCD13857429

Neuropharmacological Effects

Studies have indicated that piperidine derivatives exhibit significant neuropharmacological properties. This compound has been investigated for its potential as a modulator of neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural features suggest it may interact with muscarinic receptors, which play a crucial role in cognitive functions and memory.

A study highlighted that compounds with similar piperidine structures displayed enhanced binding affinity to M3 muscarinic acetylcholine receptors (M3R), which are implicated in various neurological disorders, including Alzheimer's disease .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A recent investigation into related piperidine derivatives demonstrated that they could induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Study: Cytotoxicity Assessment
A comparative analysis was conducted on a series of piperidine derivatives, including this compound. The results indicated:

CompoundIC50 (µM)Cell Line Tested
This compound15FaDu (hypopharyngeal)
Bleomycin20FaDu (hypopharyngeal)

These findings suggest that the compound may possess promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring can significantly influence potency and selectivity against target enzymes or receptors.

Research indicates that introducing various substituents can enhance metabolic stability and reduce toxicity profiles while maintaining or improving biological efficacy . For example, derivatives with alkyl substitutions on the nitrogen atom have shown improved binding affinities and reduced metabolic degradation.

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